molecular formula C16H17ClN4O2 B2376831 N-(2-chlorobenzyl)-6-morpholinopyrimidine-4-carboxamide CAS No. 1906529-56-3

N-(2-chlorobenzyl)-6-morpholinopyrimidine-4-carboxamide

Cat. No.: B2376831
CAS No.: 1906529-56-3
M. Wt: 332.79
InChI Key: XZBWKDUTCLEMRO-UHFFFAOYSA-N
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Description

N-(2-chlorobenzyl)-6-morpholinopyrimidine-4-carboxamide: is a chemical compound that has garnered interest in various fields of scientific research due to its unique structural properties and potential applications. This compound features a pyrimidine ring substituted with a morpholine group and a 2-chlorobenzyl group, which contribute to its distinctive chemical behavior and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2-chlorobenzyl)-6-morpholinopyrimidine-4-carboxamide typically involves the following steps:

    Formation of the Pyrimidine Core: The pyrimidine core can be synthesized through a cyclization reaction involving appropriate precursors such as amidines and β-diketones.

    Introduction of the Morpholine Group: The morpholine group is introduced via nucleophilic substitution reactions, often using morpholine and a suitable leaving group on the pyrimidine ring.

    Attachment of the 2-Chlorobenzyl Group: The 2-chlorobenzyl group is attached through a nucleophilic aromatic substitution reaction, where the chlorine atom on the benzyl group acts as a leaving group.

Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions efficiently.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the morpholine ring, leading to the formation of N-oxides.

    Reduction: Reduction reactions can target the pyrimidine ring or the benzyl group, potentially altering the compound’s biological activity.

    Substitution: N-(2-chlorobenzyl)-6-morpholinopyrimidine-4-carboxamide can participate in nucleophilic substitution reactions, especially at the chlorobenzyl group.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under basic conditions.

Major Products:

    Oxidation Products: N-oxides of the morpholine ring.

    Reduction Products: Reduced forms of the pyrimidine or benzyl groups.

    Substitution Products: Compounds with substituted benzyl groups.

Scientific Research Applications

Chemistry: N-(2-chlorobenzyl)-6-morpholinopyrimidine-4-carboxamide is used as an intermediate in the synthesis of more complex molecules. Its unique structure makes it a valuable building block in organic synthesis.

Biology: In biological research, this compound is studied for its potential as an enzyme inhibitor. It has shown promise in inhibiting specific enzymes involved in metabolic pathways, making it a candidate for drug development.

Medicine: The compound’s potential therapeutic applications are being explored, particularly in the treatment of diseases where enzyme inhibition is beneficial. Its ability to interact with biological targets makes it a promising candidate for further drug development.

Industry: In the industrial sector, this compound is used in the production of pharmaceuticals and agrochemicals. Its role as an intermediate in the synthesis of active ingredients highlights its industrial significance.

Mechanism of Action

The mechanism of action of N-(2-chlorobenzyl)-6-morpholinopyrimidine-4-carboxamide involves its interaction with specific molecular targets, such as enzymes. The compound binds to the active site of the enzyme, inhibiting its activity and thereby affecting the metabolic pathway. This inhibition can lead to therapeutic effects, particularly in diseases where the target enzyme plays a crucial role.

Comparison with Similar Compounds

    N-(2-chlorobenzyl)-6-morpholinopyrimidine-4-carboxamide: Unique due to its specific substitution pattern and potential biological activity.

    N-(2-chlorobenzyl)-4-morpholinopyrimidine-2-carboxamide: Similar structure but different substitution pattern, leading to varied biological activity.

    N-(2-chlorobenzyl)-6-piperidinopyrimidine-4-carboxamide: Substitution of morpholine with piperidine, affecting its chemical and biological properties.

Uniqueness: this compound stands out due to its specific combination of functional groups, which confer unique chemical reactivity and potential biological activity. Its ability to inhibit specific enzymes and its role as an intermediate in organic synthesis highlight its distinctiveness compared to similar compounds.

Properties

IUPAC Name

N-[(2-chlorophenyl)methyl]-6-morpholin-4-ylpyrimidine-4-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17ClN4O2/c17-13-4-2-1-3-12(13)10-18-16(22)14-9-15(20-11-19-14)21-5-7-23-8-6-21/h1-4,9,11H,5-8,10H2,(H,18,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XZBWKDUTCLEMRO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=NC=NC(=C2)C(=O)NCC3=CC=CC=C3Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17ClN4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.78 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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